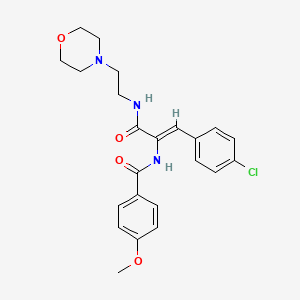

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide

Übersicht

Beschreibung

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholinoethyl group, and a methoxybenzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and morpholinoethyl intermediates, followed by their coupling under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against various viruses such as HIV, HCV, and EV71 by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication . The specific structural features of this compound may contribute to similar mechanisms of action.

Anticancer Activity

The compound's structural characteristics suggest potential applications in cancer therapy. Compounds with similar functional groups have been shown to exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives containing chlorophenyl and morpholino groups have been explored for their ability to induce apoptosis in cancer cells . Research indicates that the introduction of specific substituents can enhance the selectivity and potency of these compounds against tumor cells.

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Studies have indicated that compounds with a similar framework can act as inhibitors for various enzymes, including acetylcholinesterase and urease . This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include the formation of key intermediates through reactions such as amination, acylation, and condensation reactions. Characterization techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications in the phenyl ring or alterations in the morpholino group can significantly impact biological activity. For example, varying substituents on the aromatic rings can enhance binding affinity to target proteins or improve metabolic stability .

Case Study 1: Antiviral Activity Assessment

A study evaluated a series of N-substituted benzamide derivatives, including those structurally related to this compound, for their anti-HBV activity. Results indicated that specific modifications led to increased antiviral efficacy, suggesting pathways for further development .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that compounds with similar structures could induce significant cytotoxic effects. The study emphasized the importance of the chlorophenyl group in enhancing apoptosis pathways within malignant cells .

Wirkmechanismus

The mechanism of action of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide shares structural similarities with other compounds containing chlorophenyl, morpholinoethyl, and methoxybenzamide groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique properties and activities not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.

Biologische Aktivität

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide, also known by its CAS number 374099-03-3, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN3O4, with a molecular weight of 443.92 g/mol. The structure includes a chlorophenyl group and a morpholinoethyl amino group, which are significant for its biological interactions.

Research indicates that the compound may exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many therapeutic agents. For instance, compounds in its class have demonstrated strong inhibitory activity against acetylcholinesterase and urease .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Potential : Similar derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth and proliferation .

- Anti-inflammatory Effects : Compounds with structural similarities have been noted for their anti-inflammatory activities, potentially through the modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their efficacy:

- Antibacterial Screening : A study synthesized various derivatives and tested their antibacterial activity. The most active compounds exhibited moderate to strong effects against specific bacterial strains .

- Inhibition Studies : Research on enzyme inhibitors highlighted that certain compounds could inhibit urease effectively, which is crucial for treating conditions like urinary tract infections .

- Cancer Research : Investigations into the anticancer properties of structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Data Table: Biological Activity Overview

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Various synthesized derivatives | Moderate to strong activity |

| Enzyme Inhibition | Acetylcholinesterase inhibitors | Strong inhibitory effects |

| Anticancer | Similar benzamide derivatives | Significant cytotoxicity |

| Anti-inflammatory | Compounds with morpholino groups | Modulation of inflammatory pathways |

Eigenschaften

IUPAC Name |

N-[(Z)-1-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O4/c1-30-20-8-4-18(5-9-20)22(28)26-21(16-17-2-6-19(24)7-3-17)23(29)25-10-11-27-12-14-31-15-13-27/h2-9,16H,10-15H2,1H3,(H,25,29)(H,26,28)/b21-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGWHHBJZHIROP-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.